![molecular formula C20H23FN2O3S B4580548 N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)

N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Overview

Description

"N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide" is part of a class of compounds that have been explored for their various biological activities and chemical properties. These compounds are generally synthesized for their potential in medical and chemical applications, focusing on their interaction with biological receptors or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves solid phase synthesis techniques or modifications of piperidine derivatives. For example, the solid phase synthesis of N-p-Methylbenzyl benzamide demonstrates a typical approach involving polystyryl-sulfonyl chloride resin treated with p-methylbenzyl amine, followed by acylation and cleavage to yield the desired product with a specific crystal structure (Luo & Huang, 2004). Similar methodologies can be adapted for the synthesis of N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide.

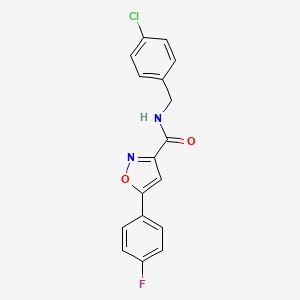

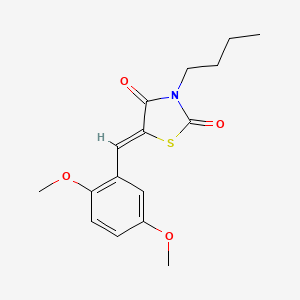

Molecular Structure Analysis

The crystal structure of synthesized compounds is often determined by single-crystal X-ray diffraction. This analysis provides information on the orthorhombic space group, cell dimensions, and intermolecular hydrogen bonds, which are critical for understanding the compound's molecular geometry and potential interaction sites (Luo & Huang, 2004).

Chemical Reactions and Properties

Compounds in this class can participate in various chemical reactions, including nucleophilic substitution reactions that are crucial for radioiodination processes or the synthesis of sigma-1 receptor ligands. The conditions affecting the radiochemical yield, such as the presence of polar aprotic solvents, are studied to optimize the reaction outcomes (Sadeghzadeh et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal density, molar volume, and refractive index, are determined through crystallography and are essential for understanding the compound's stability, solubility, and overall behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity under various conditions, stability, and interactions with biological targets, are explored through both theoretical and experimental approaches. The study of O-substituted derivatives of piperidine compounds provides insights into their bioactivity, demonstrating the influence of structural modifications on biological enzyme inhibition (Khalid et al., 2013).

Scientific Research Applications

Pharmacological Research and Drug Development

Repaglinide and Related Hypoglycemic Agents : Research on benzoic acid derivatives, including repaglinide, explores their use in treating type 2 diabetes. The study identifies the importance of certain pharmacophoric groups and proposes a general model for hypoglycemic agents, suggesting applications in designing new diabetes treatments (Grell et al., 1998).

Antipsychotic Agents Development : The synthesis and evaluation of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine D-2 receptor antagonists indicates their potential as antipsychotic agents. This line of research contributes to the development of new treatments for psychiatric disorders (Högberg et al., 1991).

Anti-Acetylcholinesterase Activity for Alzheimer's : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1990).

Material Science and Chemistry

Solid Phase Synthesis Techniques : The solid phase synthesis of N-p-Methylbenzyl benzamide showcases methodologies for creating complex molecules, which can be applied in material science and medicinal chemistry for developing new compounds with tailored properties (Luo & Huang, 2004).

Antiviral Research

HIV Integrase Inhibitors : The design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides demonstrate potent inhibition of the HIV-integrase-catalyzed strand transfer process, offering insights into antiviral drug development for treating AIDS (Pace et al., 2007).

properties

IUPAC Name |

N-benzyl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c21-19-9-5-4-8-18(19)15-27(25,26)23-12-10-17(11-13-23)20(24)22-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYECXKZUDBAHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)

![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)

![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)